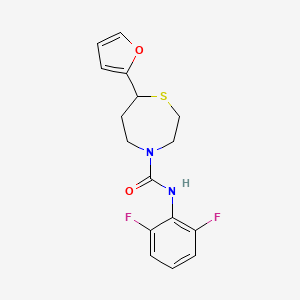

N-(2,6-difluorophenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide

Description

Properties

IUPAC Name |

N-(2,6-difluorophenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2N2O2S/c17-11-3-1-4-12(18)15(11)19-16(21)20-7-6-14(23-10-8-20)13-5-2-9-22-13/h1-5,9,14H,6-8,10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDLHPIDPNUARQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)NC3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,6-difluorophenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazepane ring structure, which is known for its diverse biological activities. The presence of difluorophenyl and furan moieties contributes to its chemical reactivity and potential pharmacological effects.

- Molecular Formula : CHFNOS

- Molecular Weight : 284.28 g/mol

The biological activity of this compound has been attributed to several mechanisms:

- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives containing furan and thiazepane rings can inhibit cell proliferation in lung cancer models through apoptosis induction and cell cycle arrest .

- Antimicrobial Properties : Compounds featuring thiazepane scaffolds have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways .

- Enzyme Inhibition : Some studies suggest that thiazepane derivatives may act as enzyme inhibitors, impacting pathways crucial for tumor growth or microbial survival. For example, inhibition of dihydrofolate reductase (DHFR) has been noted in related compounds .

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity in Lung Cancer Models

In a recent study evaluating the compound's effectiveness against lung cancer cell lines (A549, HCC827), this compound was tested using both 2D and 3D culture systems. The results indicated:

- IC50 Values : The compound exhibited an IC50 value in the low micromolar range, suggesting potent antiproliferative effects.

- Mechanism : Further analysis revealed that the compound induced apoptosis as confirmed by increased caspase activity and DNA fragmentation assays.

Table 2: IC50 Values Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 5.3 | Apoptosis induction |

| HCC827 | 6.8 | Cell cycle arrest |

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Diversity

The compound’s 1,4-thiazepane core distinguishes it from other nitrogen-sulfur heterocycles. Key comparisons include:

Key Observations :

- Substituents : The furan-2-yl group introduces an oxygen heterocycle, differing from sulfur/nitrogen-rich analogs (e.g., thiazoles in ). This may reduce lipophilicity compared to tert-butyl or halophenyl groups, influencing solubility and membrane permeability .

- Functional Groups: The carboxamide linkage (vs.

Spectroscopic and Physicochemical Properties

- IR Spectroscopy :

- NMR : The 2,6-difluorophenyl group would show distinct ¹⁹F NMR signals (cf. 2,4-difluorophenyl in ), while the furan protons resonate downfield (~7.5 ppm for β-H) .

Q & A

Q. What are the recommended synthetic routes for N-(2,6-difluorophenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide, and how can purity be optimized during synthesis?

Answer: The synthesis of thiazepane derivatives typically involves multi-step reactions, including ring formation, substitution, and carboxamide coupling. For the target compound:

- Step 1 : Construct the 1,4-thiazepane ring via cyclization of a precursor containing sulfur and nitrogen, using reagents like thiourea derivatives under reflux conditions .

- Step 2 : Introduce the furan-2-yl substituent at position 7 via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling with furan-2-ylboronic acid) .

- Step 3 : Couple the 2,6-difluorophenyl group via a carboxamide linkage using activated carboxylic acid derivatives (e.g., EDCI/HOBt-mediated coupling) .

Q. Purity Optimization :

Q. How can structural characterization be performed to confirm the identity of this compound?

Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the thiazepane ring (e.g., characteristic shifts for S and N atoms at ~2.5–3.5 ppm for protons adjacent to sulfur) and aromatic substituents (e.g., fluorine-induced splitting patterns) .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular formula (e.g., expected [M+H] ion for CHFNOS).

- X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry and substituent orientation (use SHELX programs for refinement) .

Advanced Research Questions

Q. What strategies can address contradictions in reported biological activity data for thiazepane derivatives like this compound?

Answer:

- Assay Standardization : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to isolate variables. For example, discrepancies in enzyme inhibition may arise from differences in buffer systems .

- Metabolic Stability Testing : Use liver microsome assays to assess whether metabolic degradation varies between studies, leading to inconsistent activity .

- Structural Analog Comparison : Compare activity with analogs (e.g., N-(2-chlorophenyl) derivatives) to identify substituent-specific effects .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Key parameters:

- Grid Box : Center on the active site coordinates (e.g., ATP-binding pocket for kinases).

- Scoring Function : Prioritize hydrogen bonds with fluorophenyl groups and hydrophobic contacts with the thiazepane ring .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability, focusing on fluorine-mediated electrostatic interactions .

Q. What experimental approaches can resolve conflicting data on the compound’s stability under oxidative conditions?

Answer:

- Forced Degradation Studies : Expose the compound to 3% HO at 40°C for 24 hours, then analyze degradation products via LC-MS.

- Kinetic Analysis : Monitor degradation rates at varying pH (2–10) to identify pH-sensitive pathways .

- Stabilizer Screening : Test antioxidants (e.g., BHT) in formulation buffers to mitigate oxidation .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.